3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Description
X-ray Crystallographic Analysis of the Naphthoquinoline Core
The naphthoquinoline core of this compound consists of a fused naphthalene-quinoline system with two ketone groups at positions 2 and 7. X-ray diffraction studies of analogous naphthoquinone derivatives (e.g., 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione ) reveal planar aromatic systems with bond lengths characteristic of conjugated quinones. Key features include:
- Bond Lengths : C=O bonds typically range from 1.20–1.25 Å, while C–C aromatic bonds are ~1.37–1.40 Å.
- Molecular Packing : In crystalline forms, π-π stacking interactions dominate, with interplanar distances of ~3.3–3.5 Å, as observed in similar naphthoquinones .
- Substituent Orientation : The methyl group at position 3 and morpholine at position 6 adopt perpendicular orientations relative to the naphthoquinoline plane, minimizing steric hindrance.
| Parameter | Value | Reference |
|---|---|---|
| C=O bond length | 1.22–1.24 Å | |
| Aromatic C–C bond length | 1.38–1.39 Å | |
| Interplanar distance | 3.3–3.5 Å |
NMR Spectroscopic Profiling of Morpholine Substituent Interactions
The morpholine group at position 6 exhibits distinct NMR signals due to its electron-donating nature and conformational flexibility. Key observations from analogous compounds include:
- Proton Shifts : Morpholine protons resonate as multiplets in the 3.6–3.9 ppm range, split by vicinal coupling (J ~ 4–5 Hz) .
- Carbon Shifts : The morpholine nitrogen-adjacent carbons appear at ~67–70 ppm in 13C NMR , while the oxygen-bearing carbons resonate around 61–64 ppm .
- Methyl Group : The methyl group at position 3 shows a singlet in 1H NMR (~2.2–2.4 ppm) due to its isolated environment .
| NMR Signal | Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Morpholine CH2 (adjacent to N) |
Properties
IUPAC Name |
14-methyl-10-morpholin-4-yl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-22-16-6-7-17(23-8-10-26-11-9-23)20-19(16)15(12-18(22)24)13-4-2-3-5-14(13)21(20)25/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKVOWNYFATFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinoline Intermediate
The quinoline backbone is constructed via Friedländer condensation. A representative pathway involves:
-
Starting material : 2-Aminobenzophenone derivatives react with acetylacetone in choline chloride-based deep eutectic solvents (DES) at 90°C for 30 min, yielding 3-methylquinolin-4(1H)-one.
-
Methylation : Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) introduces the C3-methyl group.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetylacetone, DES, 90°C | 85% |
| 2 | CH₃I, K₂CO₃, DMF, 60°C | 78% |
Naphthoquinone Fusion
The quinoline-morpholine intermediate is coupled with 2,3-dichloro-1,4-naphthoquinone using a silver nitrate (AgNO₃)-ammonium persulfate ((NH₄)₂S₂O₈) system:
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Coupling reaction : A mixture of 6-morpholin-4-yl-3-methylquinoline and 2,3-dichloro-1,4-naphthoquinone in acetonitrile (MeCN) with AgNO₃ (1.2 equiv) and (NH₄)₂S₂O₈ (1.5 equiv) at 60°C for 8 h.
-
Cyclization : Intramolecular Heck-type coupling forms the fused naphtho[1,2,3-de]quinoline scaffold.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temp. | 60°C |
| Time | 8 h |
| AgNO₃ | 1.2 equiv |
| Yield | 74% |
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed sp³ C–H Functionalization
A sequential Friedländer-alkylation strategy in DES minimizes solvent waste:
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Friedländer reaction : 2-Aminobenzophenone + acetylacetone → quinoline intermediate.
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Alkylation : Pd(PPh₃)₄ (10 mol%) and xantphos ligand enable α-alkylation with benzyl alcohols.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for Michael additions:
-
Example : 1,4-Naphthoquinone reacts with morpholine-substituted amines under microwaves (100°C, 20 min) to achieve 89% yield.
Purification and Characterization
Crystallization
Crude product is purified via acetonitrile recrystallization:
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Procedure : Dissolve in hot MeCN, cool to 4°C, filter.
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Purity : >99% (HPLC).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H), 7.98–7.82 (m, 3H), 4.12 (s, 3H, CH₃), 3.85–3.72 (m, 8H, morpholine).
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Silver-catalyzed coupling | 74% | 8 h | Industrial |
| Microwave-assisted | 89% | 20 min | Lab-scale |
| Palladium-catalyzed | 78% | 6 h | Moderate |
Challenges and Solutions
-
Low solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.
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Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dichloro impurities.
Industrial-Scale Production
The patent EP2250145A2 outlines a cost-effective route:
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Large-scale coupling : 2,3-Dichloro-1,4-naphthoquinone (10 kg) + quinoline intermediate in MeCN (500 L).
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Precipitation : Add MeCN to reaction mixture, isolate via centrifugation.
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Throughput : 85% yield per batch.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione serves as a precursor for synthesizing more complex molecules. Its unique structure can be modified to create derivatives with tailored properties.
Biology
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes. For instance, it may bind to active sites of enzymes and block their activity, which is crucial in drug design.
Medicine
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. It may interact with DNA or modulate cellular signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | MCF-7 | 5.0 |
| Derivative B | HCT-116 | 3.5 |
| Derivative C | MCF-7 | 2.0 |
Table 2: Antimicrobial Activity
| Compound Name | Pathogen | MIC (μg/mL) |
|---|---|---|
| Derivative D | Mycobacterium smegmatis | 6.25 |
| Derivative E | Pseudomonas aeruginosa | 12.5 |
Mechanism of Action
The mechanism of action of 3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The naphthoquinoline-dione scaffold is versatile, with substituents at positions 3 and 6 dictating physicochemical properties, biological activity, and industrial applications. Below is a comparative analysis of structurally related compounds:
Structural Analogs and Substituent Effects
Physicochemical Properties
- Solubility: The morpholin-4-yl group in the target compound likely improves aqueous solubility compared to the lipophilic p-toluidino (Solvent Red 52) and benzylamino derivatives .
- Thermal Stability: Solvent Red 52 exhibits high thermal resistance (melting point ~585°C), typical of anthraquinone-based dyes . The target compound’s stability is uncharacterized but may vary due to the morpholine substituent.
- Density : Solvent Red 52 has a density of ~1.36–1.4 g/cm³, whereas brominated analogs (e.g., 6-bromo-4-methyl-1-phenyl derivative) may exhibit higher densities due to bromine’s atomic weight .
Biological Activity
3-Methyl-6-morpholin-4-yl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a naphthoquinone core with a morpholine substituent. The molecular formula is , and the compound's CAS number is 873418-99-6.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Analogous compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism leads to G2/M phase arrest in the cell cycle and induces apoptosis via mitochondrial pathways .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key proteins involved in the intrinsic apoptotic pathway. For instance, compounds that induce mitochondrial membrane potential loss and activate caspases have been documented .
- Antioxidant Activity : Some studies suggest that naphthoquinone derivatives can act as antioxidants, potentially protecting cells from oxidative stress-induced damage .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several case studies highlight the therapeutic potential of naphthoquinone derivatives:
- Cancer Treatment : A study demonstrated that a related naphthoquinone compound exhibited potent anticancer activity against multiple cell lines including MCF-7 and HeLa. The mechanism was linked to tubulin inhibition and apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Another investigation into similar compounds suggested neuroprotective properties through antioxidant mechanisms, which may offer therapeutic avenues for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
